molecular formula C10H6N4O2 B048893 Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium CAS No. 117505-23-4

Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium

Cat. No. B048893
M. Wt: 214.18 g/mol
InChI Key: CMBNBUZUDFHMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium, also known as CNOQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium varies depending on its application. In cancer cells, Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium induces apoptosis by activating the caspase pathway. Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium binds to the active site of caspases, resulting in their activation and subsequent cleavage of cellular proteins, leading to cell death.
In biochemistry, Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium binds to metal ions such as copper and zinc, resulting in a change in fluorescence intensity. This property allows Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium to act as a fluorescent probe for detecting metal ions in biological samples.

Biochemical And Physiological Effects

The biochemical and physiological effects of Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium are dependent on its concentration and the system in which it is used. In cancer cells, Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium induces apoptosis, resulting in cell death. Inflammatory cytokine production is inhibited by Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium, leading to reduced inflammation. In biochemistry, Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium can bind to metal ions, resulting in a change in fluorescence intensity.

Advantages And Limitations For Lab Experiments

One advantage of Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium is its versatility in various scientific fields. Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium has shown potential applications in medicinal chemistry, biochemistry, and materials science. Another advantage is its ability to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
One limitation of Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium is its toxicity at high concentrations. Studies have shown that Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium can be toxic to normal cells at high concentrations, limiting its potential as a therapeutic agent. Another limitation is its limited solubility in aqueous solutions, making it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium in scientific research. One direction is the development of Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium-based sensors for detecting metal ions in biological samples. Another direction is the synthesis of novel materials using Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium as a building block. Additionally, further investigation into the anti-cancer properties of Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium and its potential as an anti-inflammatory agent is warranted.

Synthesis Methods

The synthesis of Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium involves the reaction of 2-cyanoguanidine with 1-hydroxy-2,3-dichloroquinoline in the presence of a base. The resulting product is then oxidized with m-chloroperbenzoic acid to yield Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium. This method has been optimized to produce high yields of Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium with minimal impurities.

Scientific Research Applications

Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium has shown potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium has been investigated for its anti-cancer properties. Studies have shown that Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium can induce apoptosis in cancer cells by activating the caspase pathway. Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.
In biochemistry, Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium has been used as a fluorescent probe for detecting metal ions. Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium can bind to metal ions such as copper and zinc, resulting in a change in fluorescence intensity. This property has been utilized in the development of sensors for detecting metal ions in biological samples.
In materials science, Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium has been investigated for its potential as a building block for the synthesis of novel materials. Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium can be functionalized with various groups, allowing for the synthesis of complex structures with unique properties.

properties

CAS RN

117505-23-4

Product Name

Cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium

Molecular Formula

C10H6N4O2

Molecular Weight

214.18 g/mol

IUPAC Name

cyanoimino-oxido-(1-oxidoquinolin-1-ium-4-yl)azanium

InChI

InChI=1S/C10H6N4O2/c11-7-12-14(16)10-5-6-13(15)9-4-2-1-3-8(9)10/h1-6H

InChI Key

CMBNBUZUDFHMMU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=[N+]2[O-])[N+](=NC#N)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=[N+]2[O-])[N+](=NC#N)[O-]

Origin of Product

United States

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